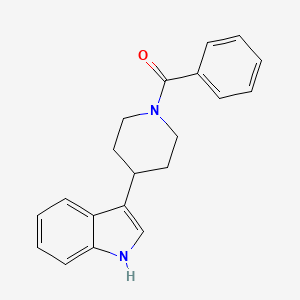
1-Benzoyl-4-(1H-indol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-(1H-indol-3-yl)piperidine is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-Benzoyl-4-(1H-indol-3-yl)piperidine has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the treatment of several diseases.
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of specific enzymes, particularly serine proteases. Research indicates that it acts as a reversible competitive inhibitor, forming stable complexes with the active sites of these enzymes.
Table 1: Inhibition Potency Against Serine Proteases
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | LmNTR | <100 |
| Benzamidine | Trypsin | 50 |
This inhibition is crucial for understanding its role in biochemical pathways and therapeutic applications.
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The presence of the benzoyl group enhances its antibacterial activity.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 30 |
| Mycobacterium tuberculosis | >100 |
These findings suggest that modifications to the compound could enhance its efficacy against resistant strains.
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
Table 3: Anti-inflammatory Activity
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| This compound | iNOS | 70 |
| Benzamidine | COX-2 | 60 |
Leishmaniasis Treatment
A study demonstrated that derivatives of this compound exhibited significant growth-inhibitory properties against Leishmania major, indicating their potential as new therapeutic agents for leishmanial infections.
Antimycobacterial Activity
Research has shown that α-amino acid-derived imidazoles containing this compound exhibit promising antimycobacterial activities against Mycobacterium tuberculosis and other strains, suggesting that structural modifications could further enhance efficacy.
Propriétés
Numéro CAS |
56361-85-4 |
|---|---|
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
[4-(1H-indol-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H20N2O/c23-20(16-6-2-1-3-7-16)22-12-10-15(11-13-22)18-14-21-19-9-5-4-8-17(18)19/h1-9,14-15,21H,10-13H2 |
Clé InChI |
YTURLADWFKSLFZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Key on ui other cas no. |
56361-85-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















